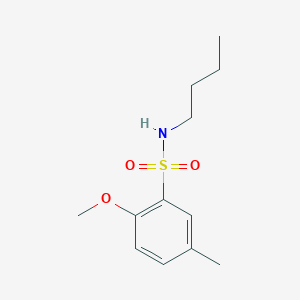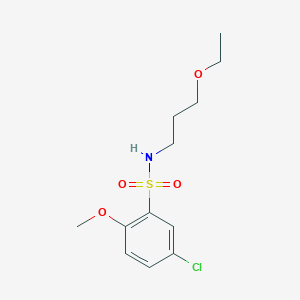
N-butyl-2-methoxy-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2-methoxy-5-methylbenzenesulfonamide, also known as NMBS, is a sulfonamide derivative that has shown potential in various scientific research applications. This compound has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Wirkmechanismus
N-butyl-2-methoxy-5-methylbenzenesulfonamide inhibits the activity of TRPM8 by binding to a specific site on the channel. This binding prevents the channel from opening and allows for the inhibition of the ion flow. The exact mechanism of action is still being studied, but it is believed that N-butyl-2-methoxy-5-methylbenzenesulfonamide interacts with the channel in a unique way that allows for selective inhibition.
Biochemical and Physiological Effects:
N-butyl-2-methoxy-5-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to its inhibition of TRPM8, N-butyl-2-methoxy-5-methylbenzenesulfonamide has been shown to have anti-inflammatory properties. This compound has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-butyl-2-methoxy-5-methylbenzenesulfonamide is its high yield in synthesis. Additionally, this compound has been shown to be stable and easy to handle in lab experiments. However, one limitation is that N-butyl-2-methoxy-5-methylbenzenesulfonamide is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-butyl-2-methoxy-5-methylbenzenesulfonamide. One direction is the development of new treatments for neurological disorders, such as neuropathic pain. Another direction is the study of the immune system and the role that N-butyl-2-methoxy-5-methylbenzenesulfonamide can play in regulating cytokine production. Additionally, the mechanism of action of N-butyl-2-methoxy-5-methylbenzenesulfonamide is still being studied, and further research in this area could lead to new insights into ion channel function and inhibition.
Conclusion:
In conclusion, N-butyl-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative that has shown potential in various scientific research applications. This compound has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. N-butyl-2-methoxy-5-methylbenzenesulfonamide has the potential to lead to the development of new treatments for neurological disorders and has several future directions for study.
Synthesemethoden
N-butyl-2-methoxy-5-methylbenzenesulfonamide can be synthesized through several methods. One of the most common methods is the reaction of N-butyl-2-methoxy-5-methylbenzenesulfonyl chloride with ammonia or amine in the presence of a base. Another method involves the reaction of N-butyl-2-methoxy-5-methylbenzenesulfonyl chloride with an amine and sodium methoxide in methanol. The yield of N-butyl-2-methoxy-5-methylbenzenesulfonamide is high in both methods, and the compound can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-butyl-2-methoxy-5-methylbenzenesulfonamide has been studied for its potential in various scientific research applications. One of the most promising applications is in the field of neuroscience. N-butyl-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of a specific ion channel, called TRPM8, which is involved in the sensation of cold. This inhibition can lead to the development of new treatments for neuropathic pain and other neurological disorders.
Eigenschaften
Produktname |
N-butyl-2-methoxy-5-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C12H19NO3S |
Molekulargewicht |
257.35 g/mol |
IUPAC-Name |
N-butyl-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-4-5-8-13-17(14,15)12-9-10(2)6-7-11(12)16-3/h6-7,9,13H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
AFVWMGWALJKWFO-UHFFFAOYSA-N |
SMILES |
CCCCNS(=O)(=O)C1=C(C=CC(=C1)C)OC |
Kanonische SMILES |
CCCCNS(=O)(=O)C1=C(C=CC(=C1)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)